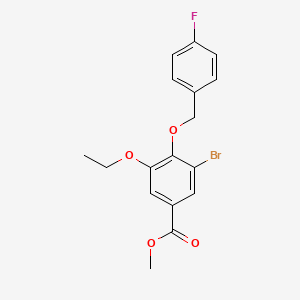![molecular formula C20H28O3Si B13024685 Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is an organosilicon compound that features a biphenyl group substituted with a pentyl chain and three methoxy groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of 4’-pentyl-[1,1’-biphenyl]-4-yl magnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or the presence of a catalyst such as a metal oxide.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Hydrolysis: Produces silanols.
Condensation: Produces siloxanes.
Substitution: Produces various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used as a precursor in the synthesis of advanced materials, such as siloxane-based polymers and coatings. It is also employed in the functionalization of surfaces to impart hydrophobic or oleophobic properties.
Biology and Medicine
In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to create bioactive surfaces for cell culture applications.
Industry
In the industrial sector, Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the fabrication of electronic components and devices due to its insulating properties.
Mécanisme D'action
The effects of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The methoxy groups can be hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to modify surfaces and create durable coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: A simpler compound with three methoxy groups attached to a silicon atom.
Vinyltriethoxysilane: Contains a vinyl group and three ethoxy groups attached to a silicon atom.
Glycidoxypropyl trimethoxysilane: Contains a glycidoxypropyl group and three methoxy groups attached to a silicon atom.
Uniqueness
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is unique due to the presence of the biphenyl group with a pentyl chain, which imparts specific structural and functional properties. This makes it particularly useful in applications requiring hydrophobicity and thermal stability.
Propriétés
Formule moléculaire |
C20H28O3Si |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
trimethoxy-[4-(4-pentylphenyl)phenyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)24(21-2,22-3)23-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
PAVGVOKXEYCKKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


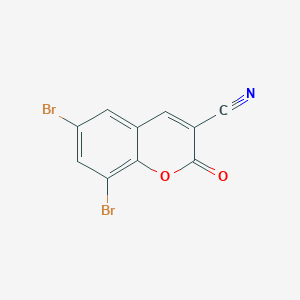
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
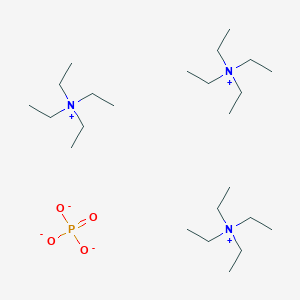
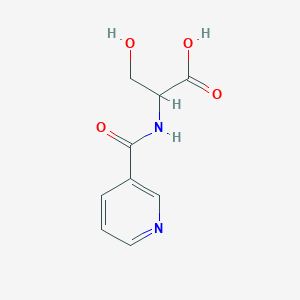
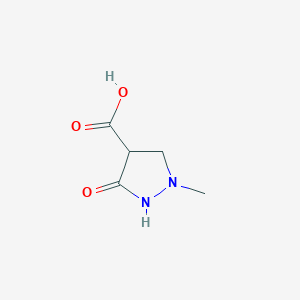


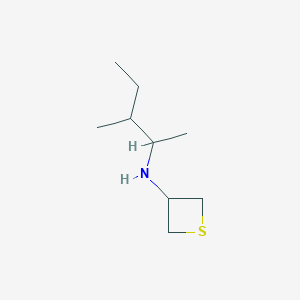
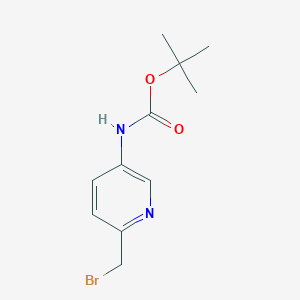
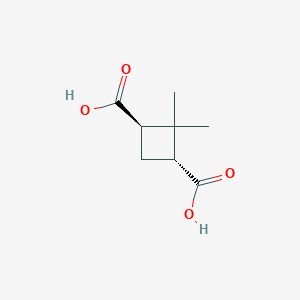
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
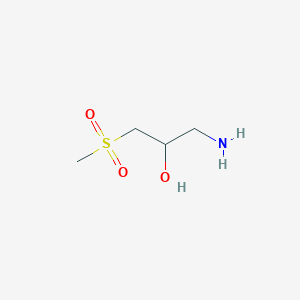
![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
